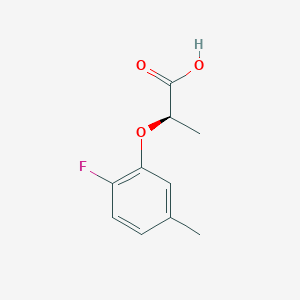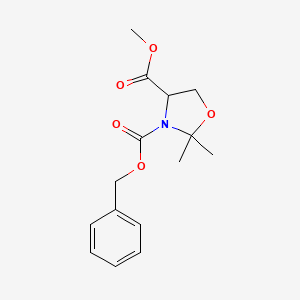
3-Bromo-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of nitrobenzene to produce 3-bromonitrobenzene. This is followed by the sulfonation of the bromonitrobenzene to introduce the sulfonamide group. The reaction conditions often involve the use of bromine in oleum for the bromination step and concentrated sulfuric acid for the sulfonation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of phase-transfer catalysts to enhance the efficiency of the reactions and to ensure higher yields .
化学反応の分析
Types of Reactions
3-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, concentrated sulfuric acid, hydrogen gas, and various catalysts. The conditions often involve elevated temperatures and controlled environments to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions typically yield meta-substituted products, while reduction reactions convert the nitro group to an amine group .
科学的研究の応用
3-Bromo-4-nitrobenzene-1-sulfonamide has several scientific research applications:
作用機序
The mechanism of action of 3-Bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Bromo-4-nitrobenzene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.
4-Bromo-3-nitrobenzenesulfonamide: A positional isomer with the bromine and nitro groups swapped.
3-Nitrobenzenesulfonamide: Lacks the bromine group but retains the nitro and sulfonamide groups.
Uniqueness
3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its electrophilic properties, making it more reactive in substitution reactions compared to similar compounds .
特性
分子式 |
C6H5BrN2O4S |
|---|---|
分子量 |
281.09 g/mol |
IUPAC名 |
3-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
InChIキー |
IAXNNFNACDYCSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)


